Cas no 2227824-55-5 ((2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol)

(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol
- 2227824-55-5
- EN300-1819797
-
- インチ: 1S/C11H15FO/c1-8-7-11(12)6-5-10(8)4-3-9(2)13/h5-7,9,13H,3-4H2,1-2H3/t9-/m1/s1
- InChIKey: MEXRGCNRLZFUDF-SECBINFHSA-N
- ほほえんだ: FC1C=CC(=C(C)C=1)CC[C@@H](C)O
計算された属性
- せいみつぶんしりょう: 182.110693260g/mol
- どういたいしつりょう: 182.110693260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1819797-1.0g |
(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |
2227824-55-5 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1819797-2.5g |
(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |
2227824-55-5 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1819797-0.05g |
(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |
2227824-55-5 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1819797-0.5g |
(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |
2227824-55-5 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1819797-10.0g |
(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |
2227824-55-5 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1819797-0.25g |
(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |
2227824-55-5 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1819797-1g |
(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |
2227824-55-5 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1819797-5g |
(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |
2227824-55-5 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1819797-0.1g |
(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |
2227824-55-5 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1819797-5.0g |
(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |
2227824-55-5 | 5g |
$4475.0 | 2023-06-01 |
(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
(2R)-4-(4-fluoro-2-methylphenyl)butan-2-olに関する追加情報
Comprehensive Overview of (2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol (CAS No. 2227824-55-5)
(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol (CAS No. 2227824-55-5) is a chiral organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. The compound features a fluorinated aromatic ring and a hydroxyl group attached to a butane chain, making it a valuable intermediate in the synthesis of bioactive molecules. Its stereospecific configuration (2R) further enhances its relevance in enantioselective reactions, a hot topic in modern drug development.
In recent years, the demand for fluorinated compounds like (2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol has surged, driven by their enhanced metabolic stability and bioavailability. Researchers are particularly interested in how such compounds can be leveraged in the design of next-generation therapeutics, especially for targeting central nervous system (CNS) disorders and inflammatory diseases. The 4-fluoro-2-methylphenyl moiety is known to interact with specific enzyme systems, making it a focal point for studies on enzyme inhibition and receptor modulation.
The synthesis of (2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol often involves asymmetric hydrogenation or chiral resolution techniques, which align with the growing trend toward green chemistry and sustainable manufacturing. These methods minimize waste and improve efficiency, addressing concerns raised by environmental regulations and the pharmaceutical industry's push for eco-friendly processes. Additionally, the compound's high purity and optical activity make it a candidate for quality control standards in API (Active Pharmaceutical Ingredient) production.
From a commercial perspective, (2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol is often searched alongside terms like "chiral building blocks", "fluorinated intermediates", and "pharmaceutical synthesis". These keywords reflect the compound's utility in drug discovery and medicinal chemistry. Its CAS No. 2227824-55-5 is frequently referenced in patent literature, underscoring its role in proprietary formulations. As the industry shifts toward personalized medicine, the demand for enantiomerically pure compounds like this one is expected to rise.
In summary, (2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol (CAS No. 2227824-55-5) represents a critical intersection of chiral chemistry, fluorination technology, and pharmaceutical innovation. Its applications span from preclinical research to large-scale synthesis, making it a compound of enduring interest to scientists and manufacturers alike. As research continues to uncover new uses for this molecule, its prominence in the chemical and life sciences sectors is likely to grow.
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